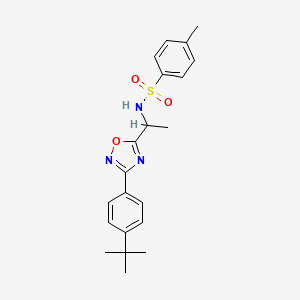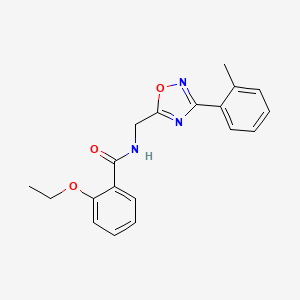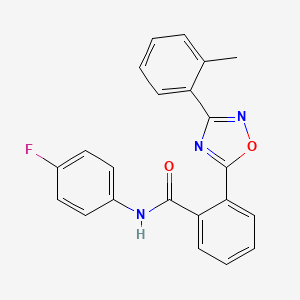
N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as FOBA, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FOBA belongs to the class of oxadiazole derivatives, which have been found to exhibit various biological activities. In
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. Additionally, this compound has been found to activate the AMP-activated protein kinase pathway, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, this compound has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is its potential as a therapeutic agent for various diseases, such as cancer and diabetes. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising compound for further research. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research on N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. First, further studies are needed to elucidate the mechanism of action of this compound, which will help in the development of more effective therapeutic agents. Second, the pharmacokinetics and pharmacodynamics of this compound need to be studied in more detail to determine its optimal dosage and administration route. Third, the potential of this compound as a drug candidate for other diseases, such as neurodegenerative disorders and cardiovascular diseases, needs to be explored. Fourth, the synthesis of this compound derivatives with improved solubility and bioavailability needs to be investigated. Finally, the safety and toxicity of this compound need to be assessed in preclinical and clinical studies to determine its suitability as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound exhibits various biological activities, such as anti-inflammatory, anti-cancer, and anti-diabetic properties. Further research is needed to elucidate the mechanism of action of this compound, determine its pharmacokinetics and pharmacodynamics, explore its potential as a drug candidate for other diseases, investigate the synthesis of this compound derivatives with improved solubility and bioavailability, and assess its safety and toxicity in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction between 4-fluoroaniline, o-toluidine, and 2-chlorobenzoyl chloride in the presence of triethylamine and pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization using ethanol. The yield of the synthesis process is around 60%.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of many diseases. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, this compound has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c1-14-6-2-3-7-17(14)20-25-22(28-26-20)19-9-5-4-8-18(19)21(27)24-16-12-10-15(23)11-13-16/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYADXJENGJXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720175.png)
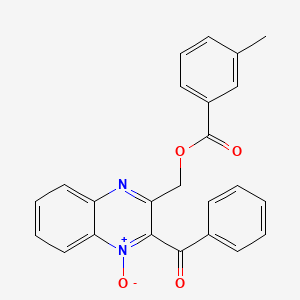
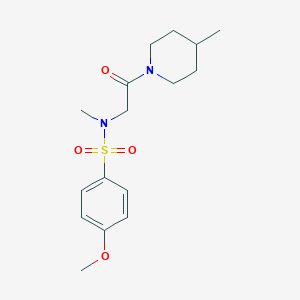
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7720198.png)
![3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720204.png)

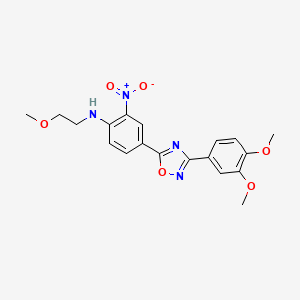
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7720227.png)
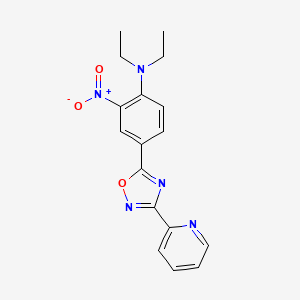
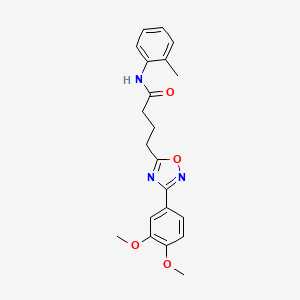
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720261.png)

